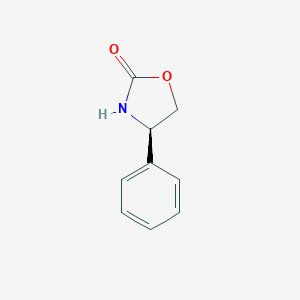

(R)-(-)-4-Phenyl-2-oxazolidinone

Übersicht

Beschreibung

®-(-)-4-Phenyl-2-oxazolidinone is a chiral auxiliary compound widely used in organic synthesis. It is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the production of enantiomerically pure compounds. The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

®-(-)-4-Phenyl-2-oxazolidinone can be synthesized through several methods. One common approach involves the reaction of ®-phenylglycinol with phosgene or triphosgene. The reaction typically takes place in an inert solvent such as dichloromethane, under controlled temperature conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of ®-(-)-4-Phenyl-2-oxazolidinone often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

®-(-)-4-Phenyl-2-oxazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert it into different chiral amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various chiral amines, substituted oxazolidinones, and other enantiomerically pure compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Wissenschaftliche Forschungsanwendungen

®-(-)-4-Phenyl-2-oxazolidinone is extensively used in scientific research, particularly in the fields of:

Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.

Medicine: It plays a role in the development of β-lactam antibiotics and other therapeutic agents.

Wirkmechanismus

The mechanism by which ®-(-)-4-Phenyl-2-oxazolidinone exerts its effects involves its ability to induce chirality in chemical reactions. The oxazolidinone ring acts as a chiral template, guiding the formation of enantiomerically pure products. This is achieved through the formation of stable intermediates that favor the desired stereochemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-4-Benzyl-2-oxazolidinone

- (S)-(-)-4-Isopropyl-2-oxazolidinone

- 2-Oxazolidinone

- ®-4-Benzyl-2-oxazolidinone

- (S)-4-Methyl-2-oxazolidinone

Uniqueness

®-(-)-4-Phenyl-2-oxazolidinone is unique due to its high enantiomeric purity and its ability to induce chirality in a wide range of chemical reactions. Its specific structure allows for the formation of stable intermediates, making it a preferred choice in asymmetric synthesis compared to other similar compounds .

Biologische Aktivität

(R)-(-)-4-Phenyl-2-oxazolidinone is a chiral oxazolidinone compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 163.18 g/mol

- CAS Number : 90319-52-1

- Chirality : The compound exists in a specific enantiomeric form, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following methods:

- Starting Material : N-Boc-L-phenylglycine is reduced using borane reagents.

- Cyclization : A ring-closing reaction occurs under catalytic conditions to form the oxazolidinone structure.

- Purification : The product is purified to achieve high purity levels (≥ 99.5%) suitable for biological testing .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria. It serves as a precursor for various derivatives that enhance its antibacterial properties:

- Mechanism of Action : The oxazolidinone ring structure interacts with bacterial ribosomes, inhibiting protein synthesis, which is crucial for bacterial growth and reproduction .

Case Studies and Research Findings

- Conjugate Addition Reactions :

-

Antibacterial Screening :

- A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against Escherichia coli and Bacillus subtilis. Results indicated that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound, suggesting a structure-activity relationship that could be exploited for drug development .

- Pharmacological Applications :

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

(4R)-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMNNMIOWVJVLY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352627 | |

| Record name | (R)-(-)-4-Phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90319-52-1 | |

| Record name | (-)-4-Phenyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90319-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-4-Phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-2-oxazolidinone, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5L96WN6JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of (R)-4-phenyloxazolidin-2-one in organic synthesis?

A1: (R)-4-phenyloxazolidin-2-one serves as a chiral auxiliary, a temporary chiral directing group, in asymmetric synthesis. It is attached to a prochiral molecule, influencing the stereochemical outcome of subsequent reactions. After the desired stereochemistry is set, the auxiliary can be cleaved off. [, , , , , , , , ]

Q2: How does (R)-4-phenyloxazolidin-2-one induce diastereoselectivity in reactions?

A2: The rigid, chiral environment created by the phenyl group and the oxazolidinone ring in (R)-4-phenyloxazolidin-2-one leads to significant steric hindrance. This favors the approach of reactants from a less hindered face, resulting in the preferential formation of one diastereomer over others. For example, in the conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates, high diastereoselectivities (>90% de) were observed. []

Q3: Can you provide an example of how (R)-4-phenyloxazolidin-2-one facilitates the synthesis of biologically relevant molecules?

A3: (R)-4-phenyloxazolidin-2-one has been successfully employed in the synthesis of various natural products and pharmaceutical intermediates. For instance, it played a crucial role in the synthesis of the four diastereomers of D-dethiobiotin, starting from a nitroalkene. [] It has also been utilized in the total synthesis of (+/-)-flustramines A and C, (+/-)-flustramide A, and (-)- and (+)-debromoflustramines A. []

Q4: Are there specific reaction conditions that optimize the diastereoselectivity of reactions involving (R)-4-phenyloxazolidin-2-one?

A4: Yes, the choice of base, solvent, and temperature can significantly influence diastereoselectivity. Studies have demonstrated that using hindered bases like 2,6-di-t-butylpyridine or 2,6-lutidine in conjunction with (R)-4-phenyloxazolidin-2-one can minimize undesired side reactions, particularly in acylation reactions with 2-bromoacyl halides. []

Q5: Has (R)-4-phenyloxazolidin-2-one been used in conjunction with theoretical studies to understand reaction mechanisms?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to rationalize the regioselectivities and stereoselectivities observed in [4+3] cycloadditions between furans and an (R)-4-phenyloxazolidinone-substituted oxyallyl. These calculations provided insights into the reaction pathway and the factors governing the observed selectivities. []

Q6: Are there any alternatives or substitutes for (R)-4-phenyloxazolidin-2-one as a chiral auxiliary?

A6: While (R)-4-phenyloxazolidin-2-one is a popular choice, other chiral auxiliaries like Evans' auxiliaries, Oppolzer's sultam, and Myers' pseudoephedrine amides are also utilized in asymmetric synthesis. The choice of auxiliary depends on the specific reaction and desired stereochemical outcome.

Q7: What analytical techniques are commonly used to characterize and quantify (R)-4-phenyloxazolidin-2-one and its derivatives?

A7: Common techniques include Nuclear Magnetic Resonance Spectroscopy (NMR) to determine the structure and purity of compounds, High-Performance Liquid Chromatography (HPLC) for separating and quantifying diastereomers, and specific rotation measurements to determine the enantiomeric excess of chiral compounds. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.